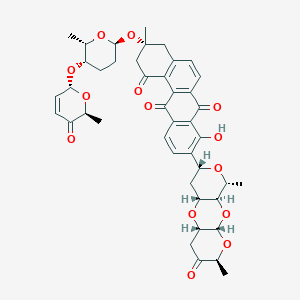
Moromycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moromycin A is an angucycline antibiotic that consists of a tetrangomycin skeleton linked to deoxy sugars through C-glycosidic and O-glycosidic bonds at positions 9 and 3 respectively. It is isolated from Streptomyces sp.KY002 and exhibits cytotoxicity against human lung cancer and MCF-7 human breast cancer cells. It has a role as an antineoplastic agent. It is a C-glycosyl compound, a glycoside and an angucycline antibiotic. It derives from a tetrangomycin.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1. Cytotoxicity Against Cancer Cell Lines
Moromycin A has shown significant cytotoxic effects against various cancer cell lines, although its potency is generally less than that of its derivative, Moromycin B. In vitro studies revealed that this compound exhibited cytotoxicity against human lung cancer (H-460) and breast cancer (MCF-7) cells, with IC50 values indicating moderate effectiveness .
2. Mechanisms of Action
The anticancer mechanisms of this compound involve multiple pathways:
- Inhibition of Cell Proliferation: Studies have demonstrated that this compound can inhibit cell growth in a dose-dependent manner.
- Induction of Apoptosis: The compound promotes apoptotic processes in cancer cells, potentially through the modulation of key apoptotic markers such as Bcl-2 .
- Anti-Migration and Anti-Invasion Properties: Research indicates that this compound may reduce the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis .
Comparative Efficacy
The efficacy of this compound can be compared to other angucyclines:
| Compound | Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | H-460 | >10 | Cytotoxic |
| Moromycin B | MCF-7 | 5.6 | Cytotoxic |
| Saquayamycin B | CRC Cells | 0.18 - 0.84 | Cytotoxic, Anti-Migration |
Note: Saquayamycin B has demonstrated superior cytotoxicity compared to both this compound and B, suggesting structural modifications can significantly impact activity .
Potential Therapeutic Applications
Given its biological profile, this compound holds promise for several therapeutic applications:
- Cancer Therapy: Its ability to induce apoptosis and inhibit cell migration positions this compound as a candidate for further development in cancer treatment protocols.
- Combination Therapies: The compound may be explored in combination with other chemotherapeutic agents to enhance efficacy while potentially reducing side effects associated with traditional treatments.
- Research into Resistance Mechanisms: Understanding how this compound interacts with cancer cells could provide insights into overcoming drug resistance observed in various malignancies.
Eigenschaften
Molekularformel |
C43H46O14 |
|---|---|
Molekulargewicht |
786.8 g/mol |
IUPAC-Name |
(3R)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-8-hydroxy-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C43H46O14/c1-18-26(44)10-12-33(51-18)55-29-11-13-34(52-20(29)3)57-43(5)16-22-6-7-24-36(35(22)28(46)17-43)39(48)25-9-8-23(38(47)37(25)40(24)49)30-15-31-41(21(4)50-30)56-42-32(54-31)14-27(45)19(2)53-42/h6-10,12,18-21,29-34,41-42,47H,11,13-17H2,1-5H3/t18-,19-,20-,21+,29-,30+,31+,32-,33-,34-,41+,42-,43+/m0/s1 |
InChI-Schlüssel |
YXQYFVURWVZIMD-CZMJNFCQSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@]2(CC3=C(C(=O)C2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C[C@@H]7[C@@H]([C@H](O6)C)O[C@H]8[C@@H](O7)CC(=O)[C@@H](O8)C)C)O[C@H]9C=CC(=O)[C@@H](O9)C |
Kanonische SMILES |
CC1C(CCC(O1)OC2(CC3=C(C(=O)C2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)C)OC9C=CC(=O)C(O9)C |
Synonyme |
moromycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















